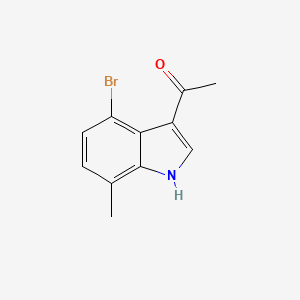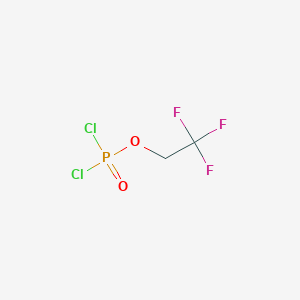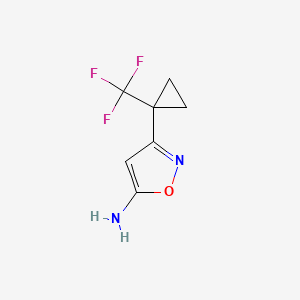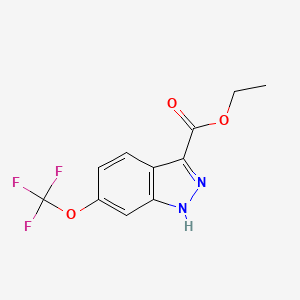
1-(2-Ethyl-6-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethyl-6-methylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a substituted phenyl ring. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-6-methylaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. Another method involves the use of thiourea derivatives as guanidylating agents, which react with the aniline derivative to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation reactions, has been explored to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: 1-(2-Ethyl-6-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1-(2-Ethyl-6-methylphenyl)guanidine has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(2-Ethyl-6-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with nucleophilic sites on biological molecules, influencing their activity. Additionally, the compound’s high basicity allows it to interact with acidic sites, modulating biochemical pathways .
相似化合物的比较
- 1-(2-Methylphenyl)guanidine
- 1-(2-Ethylphenyl)guanidine
- 1-(2,6-Dimethylphenyl)guanidine
Comparison: 1-(2-Ethyl-6-methylphenyl)guanidine is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications .
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
2-(2-ethyl-6-methylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-3-8-6-4-5-7(2)9(8)13-10(11)12/h4-6H,3H2,1-2H3,(H4,11,12,13) |
InChI 键 |
ZZAKSKPMOQLLQH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1N=C(N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)







![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
